molecular formula C20H26N2Si B14173507 1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole CAS No. 921755-74-0

1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole

Cat. No.: B14173507
CAS No.: 921755-74-0
M. Wt: 322.5 g/mol
InChI Key: ZMRPWHPAQZOPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the trimethylsilyl group and the butyl chain in this compound enhances its chemical properties, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, followed by the introduction of the butyl and trimethylsilyl groups. One common method involves the reaction of o-phenylenediamine with 2-(trimethylsilyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the intermediate benzimidazole. This intermediate is then alkylated with butyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Tetra-n-butylammonium fluoride, other fluoride sources.

Major Products Formed

Scientific Research Applications

1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-2-phenyl-1H-benzimidazole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    2-[2-(Trimethylsilyl)phenyl]-1H-benzimidazole: Lacks the butyl group, affecting its solubility and interaction with biological targets.

    1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-imidazole: Similar structure but with an imidazole ring instead of a benzimidazole ring.

Uniqueness

1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole is unique due to the presence of both the butyl and trimethylsilyl groups, which confer distinct chemical properties, such as increased lipophilicity and steric hindrance. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

921755-74-0

Molecular Formula

C20H26N2Si

Molecular Weight

322.5 g/mol

IUPAC Name

[2-(1-butylbenzimidazol-2-yl)phenyl]-trimethylsilane

InChI

InChI=1S/C20H26N2Si/c1-5-6-15-22-18-13-9-8-12-17(18)21-20(22)16-11-7-10-14-19(16)23(2,3)4/h7-14H,5-6,15H2,1-4H3

InChI Key

ZMRPWHPAQZOPBR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.